2-(Ethylsulfanyl)ethyl 2-methyl-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate
Overview
Description
2-(Ethylsulfanyl)ethyl 2-methyl-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate is a complex organic compound that features a diverse array of functional groups. This compound is notable for its potential applications in various fields of scientific research, including chemistry, biology, and medicine. The presence of the nitrophenyl group, the tetrahydropyridine ring, and the carboxylate ester makes it a versatile molecule for synthetic and analytical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylsulfanyl)ethyl 2-methyl-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydropyridine Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a β-keto ester and an amine, under acidic or basic conditions.
Introduction of the Nitrophenyl Group: This step often involves a nitration reaction, where a phenyl ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Attachment of the Ethylsulfanyl Group: This can be done through a nucleophilic substitution reaction, where an ethylsulfanyl group is introduced to the molecule using an appropriate alkylating agent.
Esterification: The final step involves the esterification of the carboxylic acid group to form the carboxylate ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Ethylsulfanyl)ethyl 2-methyl-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The nitrophenyl group can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas, or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like halogens (Cl2, Br2) and nitrating mixtures (HNO3/H2SO4).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or further nitrated derivatives.
Scientific Research Applications
2-(Ethylsulfanyl)ethyl 2-methyl-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Ethylsulfanyl)ethyl 2-methyl-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the tetrahydropyridine ring can interact with biological receptors. The ethylsulfanyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes.
Comparison with Similar Compounds
Similar Compounds
2-(Ethylsulfanyl)ethyl 2-methyl-4-phenyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate: Lacks the nitro group, which may result in different reactivity and biological activity.
2-(Methylsulfanyl)ethyl 2-methyl-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group, potentially affecting its chemical properties and interactions.
Uniqueness
The presence of the nitrophenyl group in 2-(Ethylsulfanyl)ethyl 2-methyl-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate makes it unique compared to other similar compounds
Properties
IUPAC Name |
2-ethylsulfanylethyl 6-methyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S/c1-3-25-8-7-24-17(21)16-11(2)18-15(20)10-14(16)12-5-4-6-13(9-12)19(22)23/h4-6,9,14H,3,7-8,10H2,1-2H3,(H,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHUJDIGZHQZTNK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCCOC(=O)C1=C(NC(=O)CC1C2=CC(=CC=C2)[N+](=O)[O-])C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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